molecular formula C10H8F3NO2 B14282869 Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate CAS No. 125273-42-9

Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate

Cat. No.: B14282869
CAS No.: 125273-42-9
M. Wt: 231.17 g/mol
InChI Key: ZXRIWPFKTKGJCW-UHFFFAOYSA-N
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Description

Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate is a chemical compound with the molecular formula C10H10F3NO2 It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate typically involves the reaction of methyl carbamate with 2,2,2-trifluoro-1-phenylethylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenyl group contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2,2,2-trifluoro-1-phenylethyl)carbamate
  • 4-Methyl-N’-(2,2,2-trifluoro-1-phenylethylidene)benzenesulfonohydrazide

Uniqueness

Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.

Properties

CAS No.

125273-42-9

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

methyl N-(2,2,2-trifluoro-1-phenylethylidene)carbamate

InChI

InChI=1S/C10H8F3NO2/c1-16-9(15)14-8(10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

ZXRIWPFKTKGJCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N=C(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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